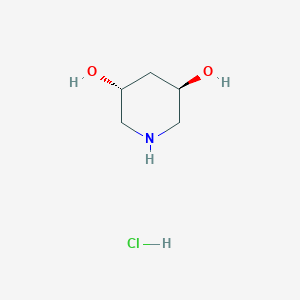

![molecular formula C14H13BrN2 B2377989 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide CAS No. 75614-71-0](/img/structure/B2377989.png)

7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

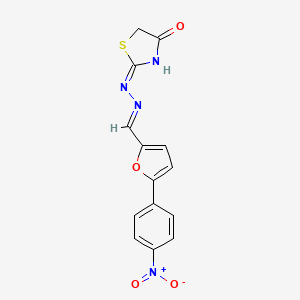

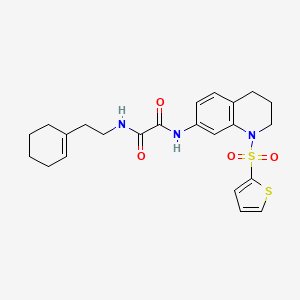

“7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide” is a chemical compound with the molecular formula C14H13BrN2 . It has a molecular weight of 289.18 .

Molecular Structure Analysis

The molecular structure of “7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide” can be represented by the SMILES notation:c1ccc(cc1)C[n+]2cccc3c2[nH]cc3.[Br-] . Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide” are not provided in the available resources .Scientific Research Applications

FGFR Inhibition

The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various tumors. Researchers have explored 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. Among them, compound 4h exhibited remarkable FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM against FGFR1–4, respectively. In addition to inhibiting FGFRs, 4h suppressed breast cancer cell proliferation, induced apoptosis, and inhibited migration and invasion .

Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a hinge binder for designing novel FGFR inhibitors. Researchers have employed structure-based design strategies to create concise chemotypes with potential therapeutic applications. These efforts aim to develop lead compounds for subsequent optimization .

Biomedical Applications

While specific studies on 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide are limited, related pyrazolo[3,4-b]pyridines have shown promise. Some derivatives are in different phases of research, including experimental and investigational stages. These compounds may have applications in drug development and disease treatment .

Squaric Acid Derivatives

Although not directly related to 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide, manifold derivatives of squaric acid have demonstrated biological activity. Squaramides, for instance, act as protein kinase inhibitors, while 3,4-diarylcyclobutene-1,2-diones exhibit antiproliferative properties .

Chemical Properties

7-Benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is a chemical compound with specific structural features. Its properties, such as molecular weight, solubility, and stability, contribute to its potential applications .

Analytical Techniques

Researchers employ various analytical methods, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS), to characterize and study this compound .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .

Biochemical Pathways

This pathway, when abnormally activated, is associated with the progression and development of several cancers .

Pharmacokinetics

The low molecular weight of similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, suggests they may have beneficial pharmacokinetic properties .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit breast cancer cell proliferation and induce apoptosis .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific type and stage of cancer, the patient’s overall health and genetic makeup, and the presence of other medications .

properties

IUPAC Name |

7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.BrH/c1-2-5-12(6-3-1)11-16-10-4-7-13-8-9-15-14(13)16;/h1-10H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJLTWWUZMHZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC3=C2NC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)